molecular formula C21H19N3O3S2 B2441391 N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-methylbenzenesulfonamido)benzamide CAS No. 896303-91-6

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-methylbenzenesulfonamido)benzamide

Cat. No. B2441391
CAS RN: 896303-91-6
M. Wt: 425.52
InChI Key: BKVOXTHASIHZBQ-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-methylbenzenesulfonamido)benzamide, also known as CDK9 inhibitor or LY-2835219, is a small molecule inhibitor that targets the cyclin-dependent kinase 9 (CDK9). CDK9 is a protein kinase that plays a critical role in regulating the transcription of genes involved in cell cycle progression, RNA processing, and apoptosis. The inhibition of CDK9 has been shown to have potential therapeutic benefits in cancer treatment.

Scientific Research Applications

Chemical Synthesis and Reactions

  • Novel Synthesis Methods : Research into electrophilic cyanation of aryl and heteroaryl bromides using N-cyano-N-phenyl-p-methylbenzenesulfonamide as a reagent demonstrates a more benign approach for the synthesis of various benzonitriles, showcasing advancements in synthetic chemistry relevant to pharmaceutical intermediate synthesis. This method facilitates the cyanation of electronically diverse and sterically demanding aryl bromides, including functionalized substrates and heteroaryl bromides, in good to excellent yields (Anbarasan, Neumann, & Beller, 2011).

Material Science and Polymer Chemistry

  • Polyamide and Polyimide Syntheses : Studies on N-phenyl-3,3-Bis[4-(p-aminophenoxy)phenyl] phthalimidine and its applications in synthesizing polyamides and polyimides reveal the production of materials with significant thermal stability and solubility in various polar solvents. These materials are valuable for their glass transition temperatures and inherent viscosities, providing insights into the development of high-performance polymers (Yang & Lin, 1994; 1995).

Pharmacological Applications

  • Anticancer Activity : Research on benzamides and their derivatives, including synthesis and evaluation against cancer cell lines, indicates that specific structural modifications can lead to compounds with moderate to excellent anticancer activities. These studies suggest the potential therapeutic applications of benzamide derivatives in cancer treatment (Ravinaik et al., 2021).

properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S2/c1-13-8-10-16(11-9-13)29(26,27)24-19-7-5-4-6-17(19)20(25)23-21-18(12-22)14(2)15(3)28-21/h4-11,24H,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVOXTHASIHZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(C(=C(S3)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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